bis(4-cyclohexylphenyl)amine

Description

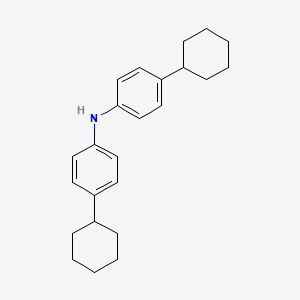

Bis(4-cyclohexylphenyl)amine is a diarylamine compound featuring two 4-cyclohexylphenyl groups attached to a central nitrogen atom. These compounds are typically synthesized via electrophilic alkylation or acylation reactions, often catalyzed by acidic clays or activated reagents, as seen in bis(4-(2-phenylpropan-2-yl)phenyl)amine synthesis . Such derivatives are often employed as antioxidants, high-temperature stabilizers in lubricants, or intermediates in polymer synthesis .

Properties

CAS No. |

163687-39-6 |

|---|---|

Molecular Formula |

C24H31N |

Molecular Weight |

333.5 g/mol |

IUPAC Name |

4-cyclohexyl-N-(4-cyclohexylphenyl)aniline |

InChI |

InChI=1S/C24H31N/c1-3-7-19(8-4-1)21-11-15-23(16-12-21)25-24-17-13-22(14-18-24)20-9-5-2-6-10-20/h11-20,25H,1-10H2 |

InChI Key |

MTUXQUMRXRUOEE-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4 |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4CCCCC4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-cyclohexylphenyl)amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the Leuckart reaction, which is known for the reductive amination of aldehydes and ketones . This reaction typically involves heating a mixture of benzaldehyde and formamide, resulting in the formation of various amine derivatives.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction is particularly favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyclohexylphenyl)amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert nitro derivatives back to amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

Substitution: Reagents like alkyl halides (R-X) and acyl chlorides (R-COCl) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis(4-cyclohexylphenyl)amine has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of bis(4-cyclohexylphenyl)amine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to metal ions and forming coordination complexes . These complexes can exhibit various biological activities, including enzyme inhibition and modulation of cellular processes.

Comparison with Similar Compounds

Structural and Crystallographic Properties

Substituent bulk significantly influences molecular conformation and packing. For example:

- Bis(4-(2-phenylpropan-2-yl)phenyl)amine (): The dihedral angles between aromatic rings range from 46.62° to 89.93°, indicating near-orthogonal packing due to steric hindrance from the 2-phenylpropan-2-yl groups. This geometry reduces π-π stacking, enhancing thermal stability .

- Bis[4-(hexyloxy)phenyl]amine (-12): The hexyloxy chains introduce flexibility, likely reducing crystallinity compared to cyclohexyl or branched alkyl substituents.

- Bis(4-(naphthalen-2-yl)phenyl)amine (): The planar naphthyl groups may promote π-π interactions, increasing melting points but reducing solubility in aliphatic solvents.

Table 1: Structural Comparison of Bis-phenylamine Derivatives

Physicochemical Properties

- Thermal Stability : Branched or bulky substituents (e.g., 2-phenylpropan-2-yl, cyclohexyl) enhance decomposition temperatures. For instance, bis(4-(2-phenylpropan-2-yl)phenyl)amine is stable in lubricants up to 300°C . Cyclohexyl groups may further improve stability due to reduced oxidative degradation.

- Solubility: Linear alkyl chains (e.g., octyl) improve solubility in hydrocarbons, while alkoxy groups (e.g., hexyloxy) enhance compatibility with polar solvents.

- Crystallinity : Bulky substituents disrupt regular packing, lowering melting points compared to planar analogs like bis(4-(naphthalen-2-yl)phenyl)amine (m.p. >200°C estimated) .

Table 2: Key Properties of Bis-phenylamine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.